Cbz-Val-Ala-DL-Asp-AcF
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Overview
Description
Z-Val-Ala-DL-Asp-Fluoromethylketone: is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in biochemical research to study apoptosis, a form of programmed cell death. This compound is particularly effective in inhibiting caspase-1 and other caspases, which are crucial enzymes in the apoptotic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of Z-Val-Ala-DL-Asp-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Major Products: The major products formed from these reactions are typically the modified enzymes or peptides resulting from the covalent attachment of the fluoromethylketone group .
Scientific Research Applications
Chemistry: In chemistry, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to study enzyme kinetics and inhibition. It serves as a model compound for understanding the mechanisms of enzyme inhibition by covalent modifiers .
Biology: In biological research, this compound is extensively used to study apoptosis. By inhibiting caspases, researchers can investigate the role of these enzymes in cell death and survival pathways .
Medicine: In medical research, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to explore potential therapeutic applications for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries .
Industry: In the pharmaceutical industry, this compound is used in the development of caspase inhibitors as potential drugs for treating various diseases .
Mechanism of Action
Z-Val-Ala-DL-Asp-Fluoromethylketone exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond. This prevents the enzyme from processing its substrates, thereby inhibiting the apoptotic pathway . The primary molecular targets are caspase-1 and other related caspases involved in apoptosis .
Comparison with Similar Compounds
Z-Val-Ala-DL-Asp(OMe)-Fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Z-Leu-Leu-Leu-Fluoromethylketone: Another peptide-based caspase inhibitor with a different amino acid sequence.
N-Acetyl-Val-Glu-Ile-Asp-al: A peptide inhibitor with a different mechanism of action.
Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases sets it apart from other inhibitors that may target only specific caspases .
Properties
Molecular Formula |
C22H28FN3O8 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1 |
InChI Key |
HAXHVDDVZGEGCP-LWSHRDBSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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